molecular formula C24H26FN3O4 B2407133 (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1358267-09-0

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

Cat. No.: B2407133
CAS No.: 1358267-09-0
M. Wt: 439.487
InChI Key: CPYVNXNXTJGTBQ-UHFFFAOYSA-N
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Description

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials might include 2,5-diethoxyaniline, 6-fluoroquinoline, and morpholine. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the fluoro group.

    Amidation: reactions to form the quinoline core.

    Coupling reactions: to attach the morpholino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming quinoline N-oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing the quinoline ring.

    Substitution: Replacement of functional groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its quinoline core might make it a candidate for developing new drugs or probes.

Medicine

In medicine, (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone could be investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: Binding to active sites and preventing enzyme activity.

    Interaction with DNA: Intercalating into DNA strands and disrupting replication or transcription.

    Modulation of signaling pathways: Affecting cellular signaling pathways and altering cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with similar structures but different oxidation states.

    Fluoroquinolones: A class of antibiotics with a fluoroquinoline core.

Uniqueness

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is unique due to its specific combination of functional groups. The presence of the diethoxyphenyl, fluoroquinoline, and morpholino groups might confer unique biological and chemical properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-3-31-17-6-8-22(32-4-2)21(14-17)27-23-18-13-16(25)5-7-20(18)26-15-19(23)24(29)28-9-11-30-12-10-28/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYVNXNXTJGTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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